molecular formula C6H9ClN2O2 B6220714 methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride CAS No. 2758000-91-6

methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride

Cat. No.: B6220714
CAS No.: 2758000-91-6
M. Wt: 176.6
InChI Key:
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Description

Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride (MMC-HCl) is a widely used reagent in laboratory experiments. It is an organic compound composed of a methyl group, an imidazole group, and a carboxyl group, all bound to a central carbon atom. MMC-HCl is a versatile reagent that is used in the synthesis of various compounds, and for its applications in scientific research.

Scientific Research Applications

Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is widely used in scientific research due to its versatility and ease of use. It is used in the synthesis of various compounds, such as polymers, polysaccharides, and surfactants. It is also used in the synthesis of pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs. Additionally, this compound is used in the synthesis of organic dyes, and as a catalyst in organic reactions.

Mechanism of Action

Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride acts as a proton donor, transferring protons to other molecules. This proton transfer is essential for many organic reactions, as it facilitates the formation of covalent bonds between molecules. Additionally, this compound can act as an electron acceptor, accepting electrons from other molecules. This electron transfer is essential for the synthesis of some compounds, such as polymers and surfactants.
Biochemical and Physiological Effects
This compound is a non-toxic compound and is not known to have any significant biochemical or physiological effects. It is not known to be an irritant, and has low acute toxicity when ingested. Additionally, it is not known to be a carcinogen or mutagen.

Advantages and Limitations for Lab Experiments

Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is a versatile reagent that has many advantages for laboratory experiments. It is easy to synthesize, and can be stored for extended periods of time without degrading. Additionally, it is non-toxic, and does not produce hazardous by-products. However, this compound is not suitable for some experiments, as it may not be able to catalyze certain reactions. Additionally, it may be difficult to synthesize large quantities of this compound, as the reaction yield is usually low.

Future Directions

Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride has numerous potential applications in scientific research. It could be used in the synthesis of quantum dots, which are semiconductor nanostructures with a wide range of applications. Additionally, it could be used in the synthesis of nanocomposites, which are materials composed of multiple components on a nanoscale. Additionally, this compound could be used in the synthesis of organic materials for use in medical devices, such as implants and prosthetics. Finally, this compound could be used in the synthesis of catalysts for organic reactions, such as those used in the production of pharmaceuticals.

Synthesis Methods

Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is typically synthesized from 1-methyl-1H-imidazole-5-carboxylic acid (MICA) and hydrochloric acid (HCl). MICA is first dissolved in aqueous HCl, which is then heated to a temperature of 80-90°C. The resulting reaction produces this compound in a yield of up to 95%.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride involves the reaction of 1-methylimidazole with methyl chloroformate in the presence of a base to form methyl 1-methylimidazole-5-carboxylate. This intermediate is then reacted with hydrochloric acid to yield the final product, methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride.", "Starting Materials": [ "1-methylimidazole", "methyl chloroformate", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-methylimidazole is reacted with methyl chloroformate in the presence of a base to form methyl 1-methylimidazole-5-carboxylate.", "Step 2: Methyl 1-methylimidazole-5-carboxylate is then reacted with hydrochloric acid to yield the final product, methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride." ] }

2758000-91-6

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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